molecular formula C21H26OS2 B570110 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol CAS No. 1384881-64-4

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol

Cat. No.: B570110
CAS No.: 1384881-64-4
M. Wt: 358.558
InChI Key: HHCFCHMHGAHWGK-UHFFFAOYSA-N
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Description

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol is an organic compound with the molecular formula C21H26OS2. It is characterized by the presence of two 4-methylthio groups attached to benzyl groups, which are further connected to a pent-4-en-1-ol backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Azides, nitriles

Scientific Research Applications

3,3-Bis(4-methylthio)benzylpent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylthio)benzylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual 4-methylthio groups and benzylpent-4-en-1-ol structure, which confer specific chemical reactivity and potential biological activities not found in simpler analogs .

Properties

IUPAC Name

3,3-bis[(4-methylsulfanylphenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26OS2/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFCHMHGAHWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)SC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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